molecular formula C16H11ClN2O3 B4406303 [3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl] acetate

[3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl] acetate

Cat. No.: B4406303
M. Wt: 314.72 g/mol
InChI Key: JVSZFLNYGOCARK-UHFFFAOYSA-N
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Description

[3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl] acetate is a chemical compound that belongs to the class of oxadiazoles

Preparation Methods

The synthesis of [3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl] acetate typically involves the reaction of 4-chlorobenzohydrazide with acetic anhydride in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxadiazole ring. The final product is obtained after purification by recrystallization or column chromatography .

Chemical Reactions Analysis

[3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl] acetate undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of [3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl] acetate involves its interaction with specific molecular targets and pathways. In cancer cells, the compound has been shown to inhibit the activity of certain enzymes involved in cell proliferation and survival, leading to apoptosis (programmed cell death). The compound also interacts with cellular receptors and signaling pathways, modulating their activity and resulting in the observed biological effects .

Comparison with Similar Compounds

[3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl] acetate can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN2O3/c1-10(20)21-14-4-2-3-12(9-14)16-18-15(19-22-16)11-5-7-13(17)8-6-11/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVSZFLNYGOCARK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC(=C1)C2=NC(=NO2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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